molecular formula C14H20N4O B1403962 (S)-(3-((3-aminopyridin-4-ylamino)methyl)pyrrolidin-1-yl)(cyclopropyl)methanone CAS No. 1309806-17-4

(S)-(3-((3-aminopyridin-4-ylamino)methyl)pyrrolidin-1-yl)(cyclopropyl)methanone

Cat. No. B1403962
CAS RN: 1309806-17-4
M. Wt: 260.33 g/mol
InChI Key: LYCNQLHWMJDNNO-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with several functional groups. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. It also has a cyclopropyl group, which is a three-membered carbon ring, and an aminopyridine group, which is a pyridine ring (a six-membered ring with two double bonds and one nitrogen atom) with an amino group attached .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrrolidine ring might be formed through a cyclization reaction, while the cyclopropyl group might be introduced through a cyclopropanation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The pyrrolidine and cyclopropyl rings would introduce strain into the molecule, which could have interesting effects on its reactivity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amino group could participate in acid-base reactions, while the double bonds in the pyridine ring could undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of polar functional groups like the amino group would likely make it somewhat soluble in water .

Scientific Research Applications

Synthesis and Structural Analysis

(S)-(3-((3-aminopyridin-4-ylamino)methyl)pyrrolidin-1-yl)(cyclopropyl)methanone and related compounds have been synthesized and analyzed for their potential in various scientific applications. The structural and chemical properties of these compounds are crucial for their applications in medicinal chemistry and material science.

  • Kobayashi et al. (2011) described the synthesis of derivatives through reactions of aryl(3-isocyanopyridin-4-yl)methanones with aryl Grignard reagents, leading to 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols, which after O-acylation, yielded 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-yl acetates in good yields. This method showcases the versatility of pyridinyl methanone derivatives in synthesizing complex heterocyclic compounds (K. Kobayashi et al., 2011).

  • Huang et al. (2021) reported on the synthesis, crystal structure, and DFT study of related boric acid ester intermediates with benzene rings. Their work emphasizes the importance of such compounds in developing new materials with potential applications in various fields, including pharmaceuticals and electronics (P.-Y. Huang et al., 2021).

Applications in Medicinal Chemistry

The structural complexity and the ability to modify the core structure of (S)-(3-((3-aminopyridin-4-ylamino)methyl)pyrrolidin-1-yl)(cyclopropyl)methanone derivatives make them valuable for the design of novel therapeutic agents.

  • A study by Tsuno et al. (2017) on a series of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives identified selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists. These compounds showed an analgesic effect in models of mechanical hyperalgesia, highlighting the potential of pyridinyl methanone derivatives in pain management (Naoki Tsuno et al., 2017).

Advanced Organic Synthesis Techniques

Research on (S)-(3-((3-aminopyridin-4-ylamino)methyl)pyrrolidin-1-yl)(cyclopropyl)methanone and its analogs also contributes to the development of advanced organic synthesis techniques, aiding in the creation of more complex and functionalized molecules for various applications.

  • Oliveira Udry et al. (2014) achieved stereospecific synthesis of pyrrolidines with varied configurations via 1,3-dipolar cycloadditions, demonstrating the adaptability of such compounds in synthesizing highly stereospecific structures. This work not only expands the toolbox for organic synthesis but also paves the way for the creation of molecules with specific biological activities (Guillermo A Oliveira Udry et al., 2014).

Future Directions

The compound could potentially be of interest in a variety of fields, depending on its properties. For example, if it has biological activity, it could be studied as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in synthetic chemistry .

properties

IUPAC Name

[(3S)-3-[[(3-aminopyridin-4-yl)amino]methyl]pyrrolidin-1-yl]-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c15-12-8-16-5-3-13(12)17-7-10-4-6-18(9-10)14(19)11-1-2-11/h3,5,8,10-11H,1-2,4,6-7,9,15H2,(H,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCNQLHWMJDNNO-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(C2)CNC3=C(C=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1CNC2=C(C=NC=C2)N)C(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(3-((3-aminopyridin-4-ylamino)methyl)pyrrolidin-1-yl)(cyclopropyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(3-((3-aminopyridin-4-ylamino)methyl)pyrrolidin-1-yl)(cyclopropyl)methanone
Reactant of Route 2
Reactant of Route 2
(S)-(3-((3-aminopyridin-4-ylamino)methyl)pyrrolidin-1-yl)(cyclopropyl)methanone
Reactant of Route 3
Reactant of Route 3
(S)-(3-((3-aminopyridin-4-ylamino)methyl)pyrrolidin-1-yl)(cyclopropyl)methanone
Reactant of Route 4
(S)-(3-((3-aminopyridin-4-ylamino)methyl)pyrrolidin-1-yl)(cyclopropyl)methanone
Reactant of Route 5
Reactant of Route 5
(S)-(3-((3-aminopyridin-4-ylamino)methyl)pyrrolidin-1-yl)(cyclopropyl)methanone
Reactant of Route 6
(S)-(3-((3-aminopyridin-4-ylamino)methyl)pyrrolidin-1-yl)(cyclopropyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.